molecular formula C17H19NO3 B5875007 1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-pyrrole-2-carbaldehyde

1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-pyrrole-2-carbaldehyde

Cat. No. B5875007
M. Wt: 285.34 g/mol
InChI Key: XKDYZWOIADZAEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-pyrrole-2-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This chemical compound is also known as AMPEP and is a pyrrole-based aldehyde.

Mechanism of Action

The mechanism of action of 1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-pyrrole-2-carbaldehyde is not fully understood. However, it has been suggested that AMPEP may interact with biological molecules such as proteins and nucleic acids, leading to changes in their function and activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-pyrrole-2-carbaldehyde are not well studied. However, it has been reported that AMPEP may have antioxidant and anti-inflammatory properties. It has also been suggested that AMPEP may have potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-pyrrole-2-carbaldehyde in lab experiments is its versatility. This chemical compound can be used as a starting material for the synthesis of various biologically active compounds. However, one of the limitations of using AMPEP is its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions related to the research on 1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-pyrrole-2-carbaldehyde. One of the major directions is the investigation of its potential applications as an anticancer agent. Further studies are also needed to understand the mechanism of action of AMPEP and its biochemical and physiological effects. Additionally, the development of more efficient synthesis methods for AMPEP and its derivatives is also an area of future research.

Synthesis Methods

The synthesis of 1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-pyrrole-2-carbaldehyde involves the reaction of 4-allyl-2-methoxyphenol with 2-bromoethylamine hydrobromide, followed by the reaction of the resulting product with 2,5-dimethyl-1H-pyrrole-2-carbaldehyde. The final product is obtained after purification through recrystallization.

Scientific Research Applications

1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-pyrrole-2-carbaldehyde has potential applications in various fields of scientific research. One of the major applications of AMPEP is in the field of medicinal chemistry, where it is used as a starting material for the synthesis of various biologically active compounds. AMPEP has also been used as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

1-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]pyrrole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-3-5-14-7-8-16(17(12-14)20-2)21-11-10-18-9-4-6-15(18)13-19/h3-4,6-9,12-13H,1,5,10-11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKDYZWOIADZAEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCN2C=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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